molecular formula C9H10ClNO2 B14859311 Methyl 3-(aminomethyl)-5-chlorobenzoate

Methyl 3-(aminomethyl)-5-chlorobenzoate

Cat. No.: B14859311
M. Wt: 199.63 g/mol
InChI Key: YEODSYFNTBRKQK-UHFFFAOYSA-N
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Description

Methyl 3-(aminomethyl)-5-chlorobenzoate is an organic compound with a molecular formula of C9H10ClNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an aminomethyl group at the 3-position and a chlorine atom at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(aminomethyl)-5-chlorobenzoate typically involves a multi-step process:

    Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Chlorination: The final step involves the chlorination of the benzene ring at the 5-position using a chlorinating agent like thionyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that can be easily recycled also enhances the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(aminomethyl)-5-chlorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Methyl 3-(nitromethyl)-5-chlorobenzoate.

    Reduction: Methyl 3-(aminomethyl)-5-chlorobenzyl alcohol.

    Substitution: Methyl 3-(aminomethyl)-5-hydroxybenzoate.

Scientific Research Applications

Methyl 3-(aminomethyl)-5-chlorobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Medicine: It is investigated for its potential use in the synthesis of pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(aminomethyl)-5-chlorobenzoate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release the active benzoic acid derivative. The chlorine atom can participate in halogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(aminomethyl)benzoate: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    Methyl 5-chlorobenzoate: Lacks the aminomethyl group, reducing its potential for hydrogen bonding.

    Methyl 3-(aminomethyl)-4-chlorobenzoate: The chlorine atom is at a different position, affecting its reactivity and binding properties.

Uniqueness

Methyl 3-(aminomethyl)-5-chlorobenzoate is unique due to the specific positioning of its functional groups, which confer distinct chemical reactivity and biological activity. The combination of the aminomethyl and chlorine substituents enhances its versatility in synthetic and medicinal chemistry applications.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 3-(aminomethyl)-5-chlorobenzoate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-4H,5,11H2,1H3

InChI Key

YEODSYFNTBRKQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)CN)Cl

Origin of Product

United States

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